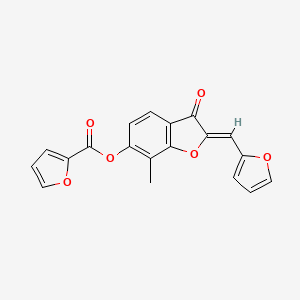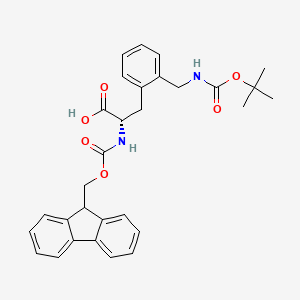![molecular formula C17H14ClNO2 B2553078 [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 219544-52-2](/img/structure/B2553078.png)
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The 1-(4-chlorobenzyl) moiety, a core structure of “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, is also a core structure of oncrasin-1, a potential anticancer agent . Oncrasin-1 has been shown to strongly reduce the growth of various cancer cells .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
A series of novel compounds derived from indole-3-acetic acid, including “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid”, were designed, synthesized, and evaluated for their in vitro antibacterial activity against three bacterial strains . The results showed that these compounds demonstrated superior inhibition rates against certain bacterial strains compared to existing bactericides .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid” could potentially be used in the treatment of diabetes.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include [1-(4-chlorobenzyl)-1h-indol-3-yl]acetic acid, bind with high affinity to multiple receptors . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid impacts multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Indole derivatives have been found to exhibit potent cytotoxicity against selected human cancer cell lines . This suggests that [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid may have similar cytotoxic effects, potentially contributing to its anticancer activity.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light . Therefore, these factors may also influence the action of [1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJKRALCMDCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)
![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)
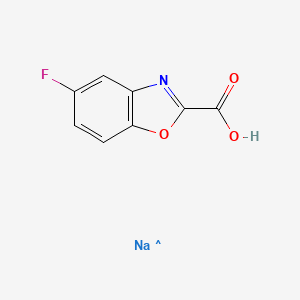
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
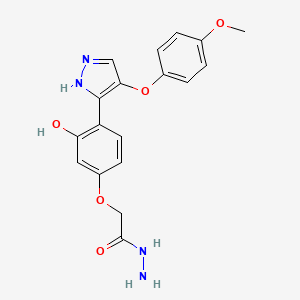
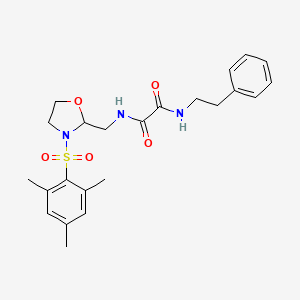

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
